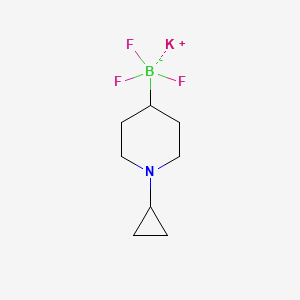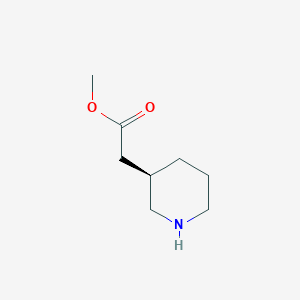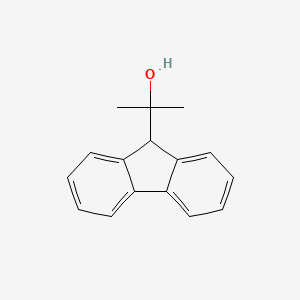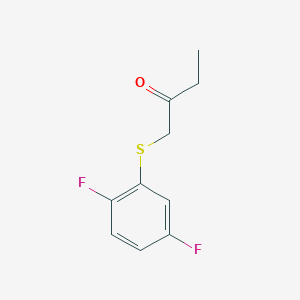
(R)-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzonitrile backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.
Amino and Hydroxyl Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution reactions.
Industrial Production Methods
Industrial production methods for ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-4-(1-Amino-2-hydroxyethyl)phenol
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H9FN2O |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
5-[(1R)-1-amino-2-hydroxyethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1 |
InChI-Schlüssel |
FKZFXJWXWWLLQF-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C#N)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)



![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)

![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)

